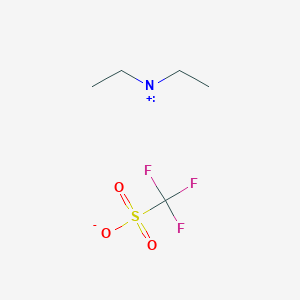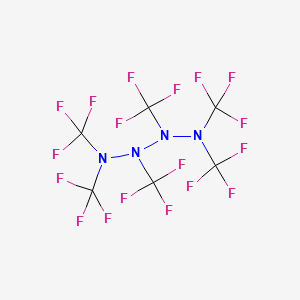
Hexakis(trifluoromethyl)tetrazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(trifluoromethyl)tetrazane is a unique compound characterized by its six trifluoromethyl groups attached to a tetrazane core This compound is notable for its stability and the presence of multiple fluorine atoms, which impart distinct chemical properties
Vorbereitungsmethoden
The synthesis of Hexakis(trifluoromethyl)tetrazane typically involves the reaction of trifluoromethylating agents with tetrazane precursors. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl groups onto the tetrazane core. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Hexakis(trifluoromethyl)tetrazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more trifluoromethyl groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .
Wissenschaftliche Forschungsanwendungen
Hexakis(trifluoromethyl)tetrazane has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems, potentially leading to new drug discoveries.
Medicine: Its stability and reactivity are explored for developing novel pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: This compound is used in the production of specialty chemicals and advanced materials, including high-performance polymers and coatings
Wirkmechanismus
The mechanism by which Hexakis(trifluoromethyl)tetrazane exerts its effects involves interactions with molecular targets through its trifluoromethyl groups. These groups can engage in strong electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack on the tetrazane core, leading to various downstream chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Hexakis(trifluoromethyl)tetrazane can be compared with other fluorinated tetrazanes and triazines. Similar compounds include:
1,3-Bis(trifluoromethyl)trioxidane: Known for its stability and unique reactivity.
1,1,2,3,4,5,5-Heptakis(trifluoromethyl)pentaazane: Another highly fluorinated compound with distinct chemical properties.
Tetrazoles: Often used as carboxylic acid isosteres in medicinal chemistry. This compound stands out due to its high degree of fluorination and the resulting chemical stability and reactivity .
Eigenschaften
CAS-Nummer |
313-40-6 |
|---|---|
Molekularformel |
C6F18N4 |
Molekulargewicht |
470.06 g/mol |
IUPAC-Name |
N-[bis(trifluoromethyl)amino]-N-[[bis(trifluoromethyl)amino]-(trifluoromethyl)amino]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C6F18N4/c7-1(8,9)25(2(10,11)12)27(5(19,20)21)28(6(22,23)24)26(3(13,14)15)4(16,17)18 |
InChI-Schlüssel |
WEBVEOZFMMDUCR-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(C(F)(F)F)N(C(F)(F)F)N(C(F)(F)F)N(C(F)(F)F)C(F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


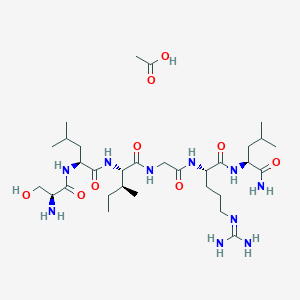
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
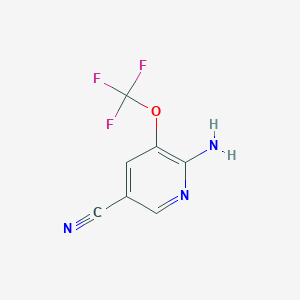
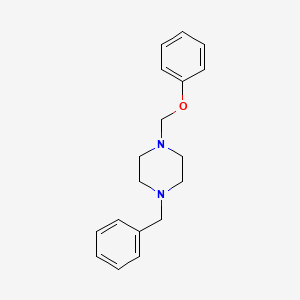
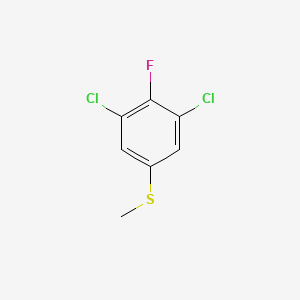
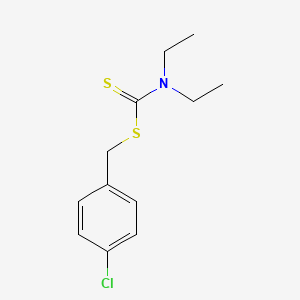
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

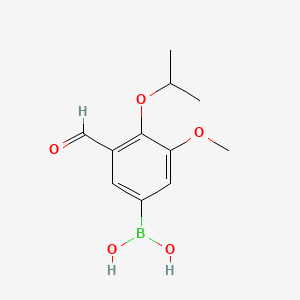
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)

